Cas no 2940951-51-7 (2-Ethyloxetane-2-carboxylic acid;lithium salt)

2-Ethyloxetane-2-carboxylic acid;lithium salt 化学的及び物理的性質
名前と識別子
-
- 2-ethyloxetane-2-carboxylic acid;lithium salt
- 2940951-51-7
- 2-Ethyloxetane-2-carboxylic acid;lithium salt
-
- インチ: 1S/C6H10O3.Li/c1-2-6(5(7)8)3-4-9-6;/h2-4H2,1H3,(H,7,8);
- InChIKey: XGKKAGNQYLUDHP-UHFFFAOYSA-N
- ほほえんだ: O1CCC1(C(=O)O)CC.[Li]
計算された属性
- せいみつぶんしりょう: 137.07899761g/mol
- どういたいしつりょう: 137.07899761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
2-Ethyloxetane-2-carboxylic acid;lithium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHXB-100mg |
2-ethyloxetane-2-carboxylic acid;lithium salt |
2940951-51-7 | 97% | 100mg |
$152.00 | 2025-02-18 | |
Aaron | AR02AHXB-500mg |
2-ethyloxetane-2-carboxylic acid;lithium salt |
2940951-51-7 | 97% | 500mg |
$360.00 | 2025-02-18 | |
Aaron | AR02AHXB-1g |
2-ethyloxetane-2-carboxylic acid;lithium salt |
2940951-51-7 | 97% | 1g |
$515.00 | 2025-02-18 | |
Aaron | AR02AHXB-250mg |
2-ethyloxetane-2-carboxylic acid;lithium salt |
2940951-51-7 | 97% | 250mg |
$253.00 | 2025-02-18 |
2-Ethyloxetane-2-carboxylic acid;lithium salt 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
2-Ethyloxetane-2-carboxylic acid;lithium saltに関する追加情報
Recent Advances in the Study of 2-Ethyloxetane-2-carboxylic acid;lithium salt (CAS: 2940951-51-7)
The compound 2-Ethyloxetane-2-carboxylic acid;lithium salt (CAS: 2940951-51-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxetane ring structure and lithium salt form, has shown promising potential in various applications, including drug synthesis, material science, and medicinal chemistry. The following research briefing provides an overview of the latest findings and developments related to this compound.
Recent studies have focused on the synthesis and optimization of 2-Ethyloxetane-2-carboxylic acid;lithium salt, with particular emphasis on its role as a building block in the development of novel pharmaceuticals. Researchers have employed advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate its structural properties and reactivity. The compound's stability and solubility in various solvents have also been investigated, highlighting its versatility in synthetic applications.
One of the key findings from recent research is the compound's potential as a precursor in the synthesis of biologically active molecules. For instance, its incorporation into peptide analogs has demonstrated enhanced metabolic stability and bioavailability, making it a valuable candidate for drug development. Additionally, the lithium salt form has been shown to improve the compound's handling and storage properties, which is crucial for large-scale pharmaceutical production.
In the context of medicinal chemistry, 2-Ethyloxetane-2-carboxylic acid;lithium salt has been explored for its ability to modulate enzyme activity and receptor binding. Preliminary in vitro studies suggest that derivatives of this compound exhibit selective inhibition against specific targets, such as proteases and kinases, which are implicated in various diseases. These findings open new avenues for the design of targeted therapies with improved efficacy and reduced side effects.
Furthermore, the compound's application in material science has been investigated, particularly in the development of biodegradable polymers and coatings. Its oxetane ring structure contributes to the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials. This has significant implications for the creation of sustainable and high-performance materials for medical and industrial use.
In conclusion, the ongoing research on 2-Ethyloxetane-2-carboxylic acid;lithium salt (CAS: 2940951-51-7) underscores its multifaceted potential in chemical biology and pharmaceutical sciences. The compound's unique properties and versatility make it a promising candidate for a wide range of applications, from drug development to advanced material design. Future studies are expected to further explore its mechanistic insights and translational potential, paving the way for innovative solutions in healthcare and beyond.
2940951-51-7 (2-Ethyloxetane-2-carboxylic acid;lithium salt) 関連製品
- 1506456-87-6(2H-Thiopyran-4-ol, 4-(2,3-dimethylphenyl)tetrahydro-)
- 2413898-28-7(tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate)
- 84727-42-4(4-Methylpiperazine-1-carboximidamide Sulfuric Acid)
- 90322-59-1(2-oxo-2H-chromene-6-sulfonamide)
- 1552257-11-0(6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine)
- 1807128-53-5(Ethyl 6-(bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate)
- 1361495-04-6(4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine)
- 1330829-52-1(1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)
- 883264-98-0(3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid)
- 1934777-43-1(4-chloro-6-methoxyquinolin-2-amine)




